

Protocol for labeling amine-modified DNA with AF 594 NHS ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

[Get Quote](#)

Protocol for Labeling Amine-Modified DNA with AF594 NHS Ester

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified DNA oligonucleotides with Alexa Fluor™ 594 (AF594) NHS ester. N-hydroxysuccinimidyl (NHS) esters are widely used for labeling primary amines, forming a stable amide bond. This method is a robust and common strategy for producing fluorescently labeled DNA probes for various applications, including fluorescence microscopy, *in situ* hybridization (FISH), electrophoretic mobility shift assays (EMSA), and fluorescence polarization (FP) assays. AF594 is a bright and photostable red fluorescent dye, making it an excellent choice for sensitive detection.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified DNA with the NHS ester of AF594. This reaction results in the formation of a stable amide bond, covalently attaching the fluorophore to the DNA molecule. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.

Materials and Reagents

DNA and Dye

- Amine-modified DNA: 5'- or 3'-amine-modified oligonucleotide, purified (e.g., HPLC or PAGE) to ensure the quality of the starting material.
- AF594 NHS Ester: Aliquoted and stored desiccated at -20°C, protected from light.

Buffers and Solvents

- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5. It is crucial that the buffer is free of any primary amines (e.g., Tris).
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the AF594 NHS ester.
- Nuclease-free water.
- 3 M Sodium Acetate or Sodium Chloride: For DNA precipitation.
- 100% Ethanol and 70% Ethanol: For DNA precipitation and washing.
- TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0): For resuspension and storage of the labeled DNA.

Experimental Protocols

Preparation of Reagents

- Amine-modified DNA: Dissolve the lyophilized amine-modified DNA in nuclease-free water to a final concentration of 1 mM.
- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5): Dissolve 8.4 mg of sodium bicarbonate in 1 mL of nuclease-free water. Adjust the pH to 8.5 using NaOH if necessary. Prepare this buffer fresh or store frozen in aliquots.
- AF594 NHS Ester Stock Solution: Immediately before use, dissolve the AF594 NHS ester in anhydrous DMSO to a final concentration of 10-20 mM.

Labeling Reaction

- In a microcentrifuge tube, combine the following:
 - 10 µL of 1 mM amine-modified DNA
 - 15 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Add 2-5 µL of the AF594 NHS ester stock solution to the DNA solution. The optimal molar ratio of dye to DNA is typically between 5:1 and 20:1. This may require optimization depending on the specific oligonucleotide.
- Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the dark.

Purification of the Labeled DNA

It is critical to remove the unreacted dye after the labeling reaction. Several methods can be used for purification.

- Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol to the labeling reaction mixture.
- Incubate at -20°C for at least 1 hour.
- Centrifuge at >12,000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant.
- Wash the pellet with 500 µL of cold 70% ethanol.
- Centrifuge at >12,000 x g for 10 minutes at 4°C.
- Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the pellet in an appropriate volume of TE buffer (pH 8.0).

For applications requiring high purity, column-based methods such as size-exclusion chromatography or reverse-phase HPLC are recommended.

Characterization of Labeled DNA

- Measure the absorbance of the purified labeled DNA at 260 nm (for DNA) and 594 nm (for AF594).
- Calculate the concentration of the DNA and the dye.
- Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the DNA.

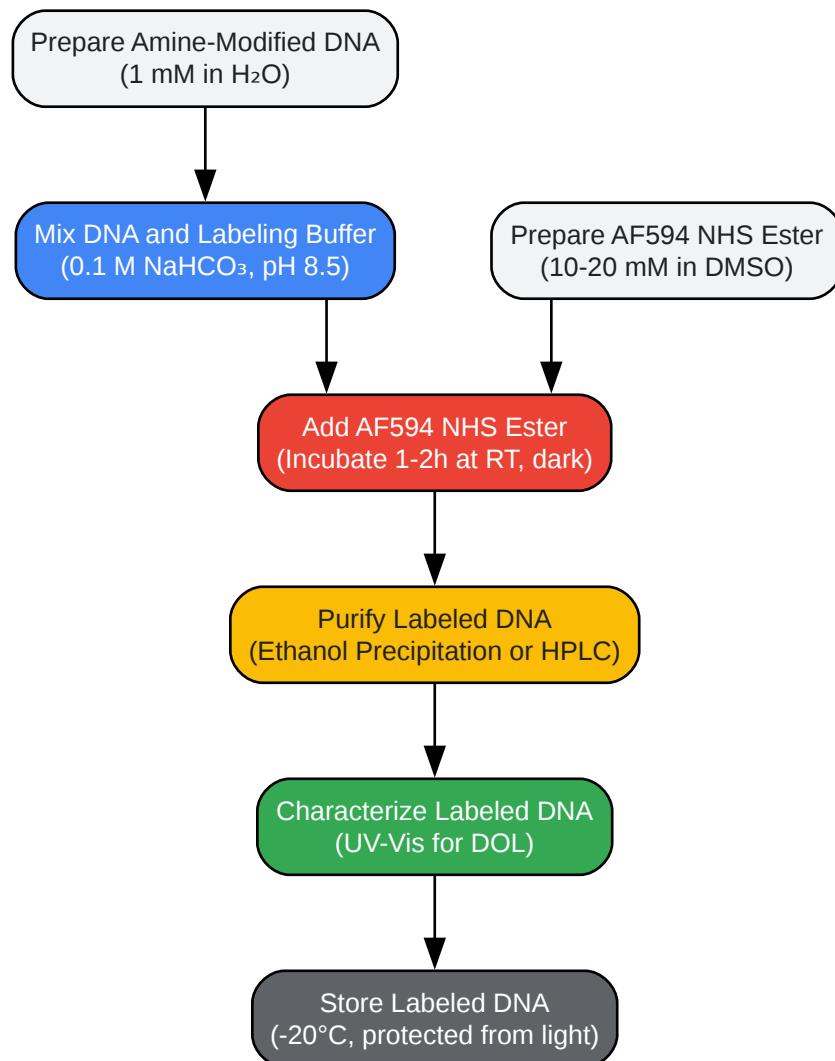
Calculation of Degree of Labeling (DOL):

- Concentration of DNA (M) = $A_{260} / (\epsilon_{260_DNA})$
- Concentration of Dye (M) = $A_{594} / (\epsilon_{594_dye})$
- DOL = Concentration of Dye / Concentration of DNA

Note: A correction factor may be needed to account for the dye's absorbance at 260 nm.

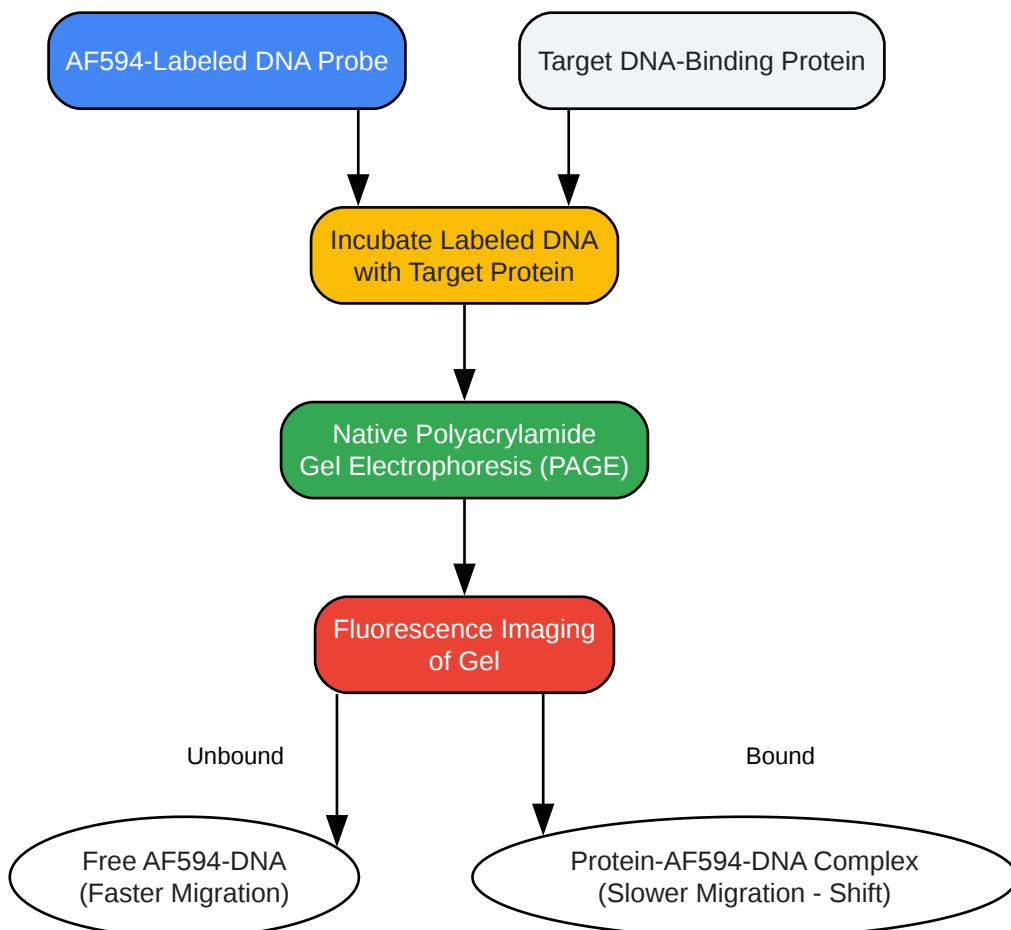
Storage of Labeled DNA

Store the purified, labeled DNA in TE buffer (pH 8.0) at -20°C, protected from light. For long-term storage, it is recommended to store in aliquots to avoid repeated freeze-thaw cycles.


Quantitative Data Summary

The efficiency of the labeling reaction and the properties of the final conjugate can be influenced by several factors, including the concentration of reactants, reaction time, and the purity of the starting materials.

Parameter	Typical Value/Range	Factors Influencing the Value
Molar Ratio of Dye:DNA	5:1 to 20:1	Purity of DNA, reactivity of the NHS ester, desired DOL.
Labeling Efficiency	50-90%	pH of the reaction, reaction time, temperature, and concentration of reactants.
Degree of Labeling (DOL)	0.5 - 1.5	Molar ratio of dye to DNA used in the reaction. A DOL greater than 1 may lead to quenching for some applications.
Excitation Maximum (λ_{ex})	~590 nm	The specific chemical environment.
Emission Maximum (λ_{em})	~617 nm	The specific chemical environment.
Extinction Coefficient (ϵ)	$\sim 92,000 \text{ cm}^{-1}\text{M}^{-1}$ at 594 nm	The specific form of the AF594 dye.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for labeling amine-modified DNA with AF594 NHS ester.

Application in Protein-DNA Interaction Studies (EMSA)

[Click to download full resolution via product page](#)

Caption: Using AF594-labeled DNA in an Electrophoretic Mobility Shift Assay (EMSA).

- To cite this document: BenchChem. [Protocol for labeling amine-modified DNA with AF 594 NHS ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12364994#protocol-for-labeling-amine-modified-dna-with-af-594-nhs-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com